N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and an ethanediamide backbone with a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and acryloyl chloride.
Reaction: The 5-chloro-2-methylaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the intermediate N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)amide.
Amidation: The intermediate is then subjected to amidation with ethylenediamine under controlled conditions to yield the final product, N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)propionamide
- N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)butanediamide
Uniqueness
N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific substitution pattern and the presence of both chloro and prop-2-en-1-yl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-10-7-9(13)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDXFUGDPXQNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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